Trisodium 3-((2-(acetylamino)-4-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,5-disulphonate
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Overview
Description
Trisodium 3-((2-(acetylamino)-4-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,5-disulphonate is a complex organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This particular compound is known for its vibrant color and is used in various industrial applications, including textiles, inks, and plastics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 3-((2-(acetylamino)-4-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,5-disulphonate typically involves a multi-step process:
Diazotization: The starting aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azo linkage.
Substitution Reactions: Various substituents, such as sulfonate and acetylamino groups, are introduced through nucleophilic substitution reactions.
Triazine Ring Formation: The triazine ring is formed through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. Common reagents include sodium nitrite, hydrochloric acid, and various aromatic compounds.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens, sulfonating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
Trisodium 3-((2-(acetylamino)-4-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,5-disulphonate has several scientific research applications:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, inks, and plastics.
Mechanism of Action
The compound exerts its effects primarily through its azo linkage and aromatic rings. The azo group can participate in electron transfer reactions, while the aromatic rings can interact with various molecular targets through π-π stacking and hydrophobic interactions. These interactions can affect cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- **Trisodium 4-((2-(acetylamino)-4-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,5-disulphonate
- **Trisodium 3-((2-(acetylamino)-4-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-2,6-disulphonate
Uniqueness
The unique combination of functional groups and the specific arrangement of the azo linkage and aromatic rings give Trisodium 3-((2-(acetylamino)-4-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,5-disulphonate its distinct properties, such as its color and reactivity.
Properties
CAS No. |
94042-74-7 |
---|---|
Molecular Formula |
C27H18ClN8Na3O10S3 |
Molecular Weight |
815.1 g/mol |
IUPAC Name |
trisodium;3-[[2-acetamido-4-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C27H21ClN8O10S3.3Na/c1-14(37)29-22-12-16(31-27-33-25(28)32-26(34-27)30-15-5-8-18(9-6-15)47(38,39)40)7-10-21(22)36-35-17-11-20-19(24(13-17)49(44,45)46)3-2-4-23(20)48(41,42)43;;;/h2-13H,1H3,(H,29,37)(H,38,39,40)(H,41,42,43)(H,44,45,46)(H2,30,31,32,33,34);;;/q;3*+1/p-3 |
InChI Key |
UYOWNJSHICAUHQ-UHFFFAOYSA-K |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)[O-])Cl)N=NC4=CC5=C(C=CC=C5S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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